1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione
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Overview
Description
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione typically involves the reaction of 4-(trifluoromethyl)aniline with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by cyclization to form the imidazolidine-2-thione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2-thione derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for potential use in treating infections and as an anti-HIV agent.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione involves its interaction with various molecular targets, including enzymes and receptors. The sulfur atom in the thione group can form strong interactions with metal ions, making it an effective ligand in coordination complexes. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and chemical stability compared to other imidazolidine-2-thione derivatives .
Properties
Molecular Formula |
C10H9F3N2S |
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Molecular Weight |
246.25 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione |
InChI |
InChI=1S/C10H9F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-4H,5-6H2,(H,14,16) |
InChI Key |
IMGHHPBKJUIEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=S)N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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